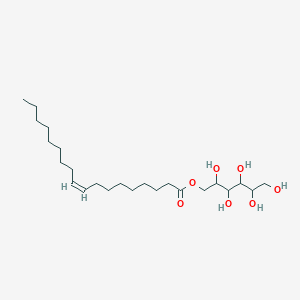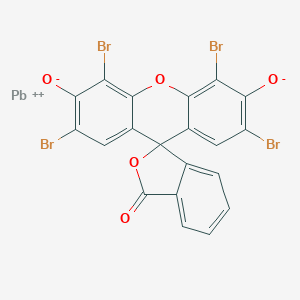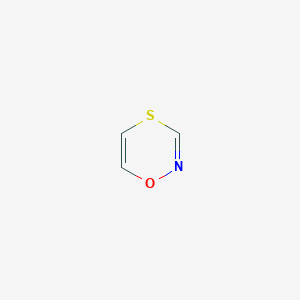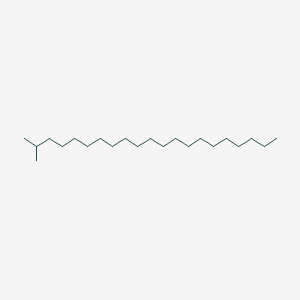
2-Methylhenicosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylhenicosane is a branched alkane with the molecular formula C22H46. It is a hydrocarbon consisting of a twenty-one carbon chain with a methyl group attached to the second carbon atom. This compound is part of the larger family of alkanes, which are saturated hydrocarbons known for their stability and lack of reactivity under standard conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylhenicosane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a shorter alkane with a suitable alkyl halide in the presence of a strong base. For instance, the reaction between 1-bromoeicosane and methylmagnesium bromide (Grignard reagent) can yield this compound under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves catalytic processes that ensure high yield and purity. Catalytic hydrogenation of unsaturated precursors or the use of zeolite catalysts in the alkylation process are common methods employed in large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methylhenicosane, like other alkanes, primarily undergoes reactions such as combustion, halogenation, and cracking.
Combustion: In the presence of oxygen, this compound combusts to produce carbon dioxide and water.
Halogenation: This compound can react with halogens (e.g., chlorine or bromine) under ultraviolet light to form halogenated derivatives.
Cracking: Under high temperatures and pressures, this compound can be cracked into smaller hydrocarbons.
Common Reagents and Conditions:
Combustion: Requires oxygen and an ignition source.
Halogenation: Requires halogens (chlorine or bromine) and ultraviolet light.
Cracking: Requires high temperatures (typically above 500°C) and sometimes a catalyst.
Major Products Formed:
Combustion: Carbon dioxide and water.
Halogenation: Various halogenated alkanes.
Cracking: Smaller alkanes and alkenes
Aplicaciones Científicas De Investigación
2-Methylhenicosane has several applications in scientific research and industry:
Chemistry: Used as a reference compound in gas chromatography for the analysis of complex mixtures.
Biology: Studied for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants and as a component in specialty chemicals
Mecanismo De Acción
As a hydrocarbon, 2-Methylhenicosane does not have a specific mechanism of action in biological systems. its hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability. In industrial applications, its chemical stability and hydrophobicity make it useful in formulations where water resistance and chemical inertness are desired .
Comparación Con Compuestos Similares
Heneicosane: A straight-chain alkane with the same number of carbon atoms but without the methyl group.
2-Methylheneicosane: Another branched alkane with a similar structure but different branching points.
Isodocosane: A branched alkane with a similar molecular weight but different branching patterns.
Uniqueness: 2-Methylhenicosane is unique due to its specific branching at the second carbon atom, which can influence its physical properties such as melting and boiling points compared to its straight-chain and differently branched counterparts .
Propiedades
IUPAC Name |
2-methylhenicosane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2)3/h22H,4-21H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMPJOXNMWUULP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90336027 |
Source


|
| Record name | Heneicosane, 2-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1560-82-3 |
Source


|
| Record name | Heneicosane, 2-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
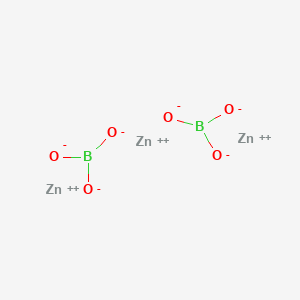


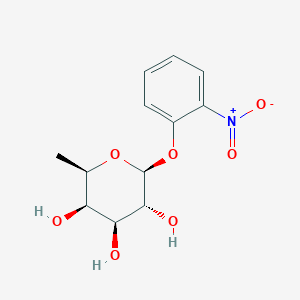
![2-Fluoro-7,8,9,10-tetrahydro-6h-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B74956.png)
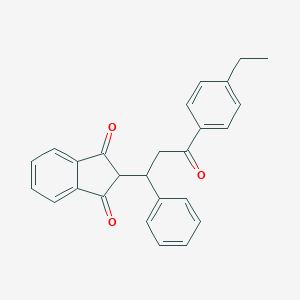
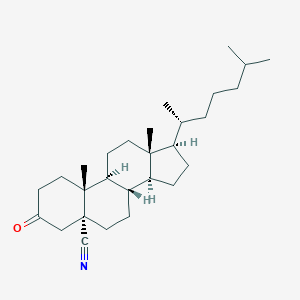
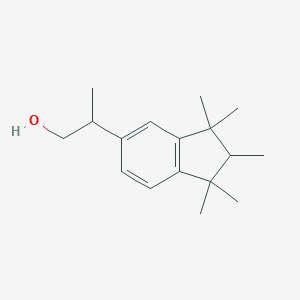
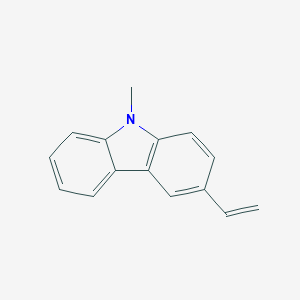
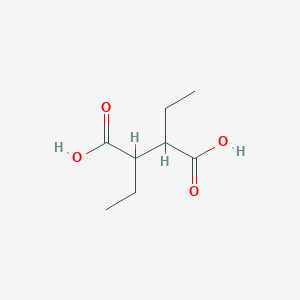
![4,7-Dimethyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione](/img/structure/B74968.png)
